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Compound of Interest

Compound Name: 3-Chloropropyltrimethoxysilane

Cat. No.: B1208415 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic data for 3-
chloropropyltrimethoxysilane, a versatile organosilane coupling agent. The following

sections detail the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry

(MS) data, along with the experimental protocols used for their acquisition. This information is

critical for quality control, reaction monitoring, and understanding the chemical properties of this

compound in various research and development applications.

Quantitative Spectroscopic Data
The spectroscopic data for 3-chloropropyltrimethoxysilane is summarized in the tables

below, providing a clear reference for peak assignments and interpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Spectroscopic Data for 3-Chloropropyltrimethoxysilane (Solvent: CDCl₃)
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

3.58 s 9H -Si(OCH₃)₃

3.54 t 2H -CH₂-Cl

1.88 m 2H -CH₂-CH₂-CH₂-

0.78 t 2H Si-CH₂-

Table 2: ¹³C NMR Spectroscopic Data for 3-Chloropropyltrimethoxysilane (Solvent: CDCl₃)

Chemical Shift (δ) ppm Assignment

50.5 -Si(OCH₃)₃

47.5 -CH₂-Cl

26.5 -CH₂-CH₂-CH₂-

7.5 Si-CH₂-

Infrared (IR) Spectroscopy
Table 3: FTIR Spectroscopic Data for 3-Chloropropyltrimethoxysilane

Wavenumber (cm⁻¹) Vibrational Mode

2943, 2843 C-H stretch (alkyl)

1460 C-H bend (alkyl)

1190, 1080 Si-O-C stretch

820 Si-C stretch

770 C-Cl stretch

Mass Spectrometry (MS)

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 6 Tech Support

https://www.benchchem.com/product/b1208415?utm_src=pdf-body
https://www.benchchem.com/product/b1208415?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1208415?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Table 4: Mass Spectrometry Data for 3-Chloropropyltrimethoxysilane (Electron Ionization,

EI)

m/z Relative Intensity (%) Proposed Fragment

198 5 [M]⁺

167 100 [M - OCH₃]⁺

121 85 [M - C₃H₆Cl]⁺

91 30 [Si(OCH₃)₂]⁺

77 15 [C₃H₆Cl]⁺

Experimental Protocols
The following are detailed methodologies for the acquisition of the spectroscopic data

presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy
A solution of 3-chloropropyltrimethoxysilane (approximately 5-10 mg) was prepared in

deuterated chloroform (CDCl₃, 0.75 mL) in a standard 5 mm NMR tube. ¹H and ¹³C NMR

spectra were acquired on a 400 MHz spectrometer. The ¹H NMR spectra were referenced to

the residual solvent peak of CDCl₃ at 7.26 ppm. The ¹³C NMR spectra were referenced to the

CDCl₃ solvent peak at 77.16 ppm. For ¹H NMR, 16 scans were acquired with a relaxation delay

of 1 second. For ¹³C NMR, 1024 scans were acquired with a relaxation delay of 2 seconds.

Fourier-Transform Infrared (FTIR) Spectroscopy
The FTIR spectrum of neat 3-chloropropyltrimethoxysilane was obtained using a Fourier-

Transform Infrared Spectrometer equipped with an Attenuated Total Reflectance (ATR)

accessory. A small drop of the liquid sample was placed directly onto the ATR crystal. The

spectrum was recorded in the range of 4000-650 cm⁻¹ with a resolution of 4 cm⁻¹. A

background spectrum of the clean, empty ATR crystal was recorded and automatically

subtracted from the sample spectrum.

Gas Chromatography-Mass Spectrometry (GC-MS)
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A dilute solution of 3-chloropropyltrimethoxysilane in dichloromethane was injected into a

Gas Chromatograph-Mass Spectrometer (GC-MS). The GC was equipped with a 30 m x 0.25

mm non-polar capillary column. The oven temperature was initially held at 50°C for 2 minutes,

then ramped to 250°C at a rate of 10°C/min. Helium was used as the carrier gas at a constant

flow rate of 1 mL/min. The mass spectrometer was operated in electron ionization (EI) mode at

70 eV, scanning a mass range of m/z 40-300.

Visualizations
The following diagrams illustrate the molecular structure, a proposed fragmentation pathway in

mass spectrometry, and a general workflow for the spectroscopic analysis of 3-
chloropropyltrimethoxysilane.
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Caption: Molecular Structure of 3-Chloropropyltrimethoxysilane.
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Caption: Proposed Mass Spectrometry Fragmentation Pathway.
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Caption: General Experimental Workflow for Spectroscopic Analysis.

To cite this document: BenchChem. [Spectroscopic Data Analysis of 3-
Chloropropyltrimethoxysilane: A Technical Guide]. BenchChem, [2025]. [Online PDF].

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 6 Tech Support

https://www.benchchem.com/product/b1208415?utm_src=pdf-body-img
https://www.benchchem.com/product/b1208415?utm_src=pdf-body-img
https://www.benchchem.com/product/b1208415#3-chloropropyltrimethoxysilane-spectroscopic-data-analysis-nmr-ir-mass-spec
https://www.benchchem.com/product/b1208415#3-chloropropyltrimethoxysilane-spectroscopic-data-analysis-nmr-ir-mass-spec
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1208415?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Available at: [https://www.benchchem.com/product/b1208415#3-
chloropropyltrimethoxysilane-spectroscopic-data-analysis-nmr-ir-mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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